molecular formula C9H6Cl2N2 B13996503 3-Chloro-1-(4-chlorophenyl)-1H-pyrazole

3-Chloro-1-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B13996503
M. Wt: 213.06 g/mol
InChI Key: RYLRCZPJGJGLQN-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms. This specific analog features a 4-chlorophenyl group at the 1-position and a chlorine atom at the 3-position of the pyrazole ring, a substitution pattern known to confer significant biological activity and make it a valuable intermediate in medicinal chemistry research . Pyrazole derivatives are privileged structures in rational drug design due to their diverse biological targets and are found in numerous therapeutic agents . The primary research value of this compound lies in its potential as a key scaffold for the synthesis and exploration of novel pharmacologically active molecules. Researchers investigate pyrazole cores like this one for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects . The presence of the 4-chlorophenyl substituent is of particular interest, as this moiety is frequently found in compounds with demonstrated efficacy in kinase inhibition assays and anti-glioma activity, suggesting a potential application in oncology and neuroscience research . The mechanism of action for pyrazole derivatives is highly dependent on their specific substitution pattern but often involves targeted protein kinase inhibition or modulation of key enzymatic pathways relevant to disease states . Notice to Researchers: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind. Safety Data Sheet (SDS) information should be consulted prior to handling.

Properties

IUPAC Name

3-chloro-1-(4-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLRCZPJGJGLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-Chloro-1-(4-chlorophenyl)-1H-pyrazole

Synthesis via Dehydrogenation of l-(4-chlorophenyl)-pyrazolidin-3-one

One of the most efficient and industrially relevant routes to 3-chloro-1-(4-chlorophenyl)-1H-pyrazole involves the dehydrogenation of l-(4-chlorophenyl)-pyrazolidin-3-one (formula II) to yield l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (formula III), followed by further functionalization.

Stepwise Description
  • Step 1: Formation of l-(4-chlorophenyl)-pyrazolidin-3-one (II)
    This intermediate is prepared by reacting 4-chlorophenylhydrazine hydrochloride (V) with an alkyl acrylate in the presence of a base and a polar aprotic solvent such as acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). The base and solvent used in this step are critical as they are retained in subsequent steps to maintain reaction efficiency.

  • Step 2: Dehydrogenation to l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (III)
    The dehydrogenation is carried out using an oxidizing agent, typically molecular oxygen or air, in the presence of the base and the same solvent used in step 1. This one-pot process avoids isolating intermediate II, improving yield and reducing reaction time. The reaction is conducted under mild conditions, often at room temperature to 50 °C.

  • Step 3: Alkylation to form 3-chloro-1-(4-chlorophenyl)-1H-pyrazole
    The resulting solution containing compound III or its salt is reacted with an alkylating agent such as 2-nitrobenzyl halides (bromide, chloride, iodide, tosylate, mesylate, or triflate) to produce 3-chloro-1-(4-chlorophenyl)-1H-pyrazole derivatives without isolating intermediate III. This step is also performed in the same solvent to maintain process efficiency.

Advantages of This Method
  • Avoidance of expensive phase transfer catalysts.
  • Use of a single solvent system throughout the process.
  • Short reaction times and high efficiency.
  • Mild reaction conditions reducing side reactions.
Summary Table of Key Reaction Conditions
Step Reactants Solvent Base Oxidizing Agent Temperature (°C) Notes
1 4-chlorophenylhydrazine hydrochloride + alkyl acrylate Polar aprotic (e.g., DMF, acetone) Same as step 2 N/A Ambient Formation of pyrazolidin-3-one
2 Pyrazolidin-3-one (II) Same as step 1 Same as step 1 Molecular oxygen/air 25–50 Dehydrogenation to pyrazole (III)
3 Pyrazole (III) + alkyl halide (e.g., 2-nitrobenzyl bromide) Same as step 2 Same as step 2 N/A 25–30 Alkylation to target compound

Cyclocondensation of 4-Chlorophenylhydrazine with β-Diketones or 1,3-Dicarbonyl Compounds

An alternative synthetic route involves the cyclocondensation of 4-chlorophenylhydrazine with β-diketones or 1,3-dicarbonyl compounds to form substituted pyrazoles, including 3-chloro-1-(4-chlorophenyl)-1H-pyrazole derivatives.

Reaction Overview
  • The condensation involves reacting 4-chlorophenylhydrazine with β-diketones such as ethyl acetoacetate or other 1,3-diketones in ethanol or other suitable solvents.
  • Catalysts such as nano-ZnO or acid catalysts can enhance reaction rates and yields.
  • The reaction proceeds via initial hydrazone formation followed by cyclization to the pyrazole ring.
Reaction Conditions and Yields
  • Typical reaction times are short (minutes to a few hours).
  • Yields are generally high, often exceeding 90% under optimized conditions.
  • The reaction can be performed under green chemistry protocols using eco-friendly catalysts.

Multi-Component Reactions for Pyrazole Derivatives

Recent advances include multi-component reactions (MCRs) that synthesize pyrazole derivatives with 4-chlorophenyl substitution via three- or four-component reactions catalyzed by bases such as DABCO (1,4-diazabicyclo[2.2.2]octane).

Three-Component Reaction Example
  • Components: 4-chlorobenzaldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile.
  • Catalyst: DABCO.
  • Solvent: Ethanol.
  • Reaction time: Approximately 30 minutes.
  • Outcome: Formation of pyrano[2,3-c]pyrazoles bearing the 4-chlorophenyl group with moderate to excellent yields.
Advantages
  • High atom economy.
  • Mild reaction conditions.
  • Eco-friendly catalyst.
  • Potential for structural diversity.

Research Findings and Characterization

Spectroscopic Characterization

  • Compounds prepared via these methods are typically characterized by ^1H-NMR, ^13C-NMR, HRMS, and elemental analysis.
  • The presence of chloro substituents is confirmed by characteristic chemical shifts and mass spectral fragmentation patterns.

Biological Activity Correlation

  • 3-Chloro-1-(4-chlorophenyl)-1H-pyrazole derivatives have been investigated for herbicidal and pharmacological activities.
  • Modifications at the pyrazole ring influence binding affinity to biological targets such as acetohydroxyacid synthase (AHAS) in plants.
  • Synthetic routes enabling substitution flexibility are valuable for structure-activity relationship (SAR) studies.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Dehydrogenation of pyrazolidin-3-one (One-pot) One-pot process, uses molecular oxygen, no isolation of intermediates High efficiency, mild conditions, cost-effective Requires controlled oxidizing environment
Cyclocondensation with β-diketones Simple condensation, uses hydrazine derivatives High yields, straightforward procedure Possible regioisomer formation
Multi-component DABCO-catalyzed synthesis Three/four-component reaction, eco-friendly catalyst High atom economy, structural diversity Limited to specific pyrazole frameworks

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Chloro-1-(4-chlorophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a tool compound in biological studies to understand the role of pyrazole derivatives in various biochemical pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹)
3-Chloro-1-(4-chlorophenyl)-1H-pyrazole 3-Cl, 1-(4-Cl-C₆H₄) 217.06 - C-Cl (1456), C-N (1610)
5-(4-Chlorophenyl)-1H-pyrazole 5-(4-Cl-C₆H₄) 178.62 - C-Cl (1450–1465)
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-CHO, 3-(4-Cl-C₆H₄), 1-Ph 296.73 - C=O (1664), C=N (1610)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 3-(4-Cl-C₆H₄), 1-Me, 5-NH₂ 207.66 - NH₂ (3172), C-Cl (1465)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 5-(4-Cl-C₆H₄), 1-(4-MeO-C₆H₄), 3-CF₃ 368.73 - C-F (1100–1200), C-Cl (1450)
Key Observations:
  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., Cl, CF₃) enhances thermal stability and electrophilicity. For example, trifluoromethyl-substituted derivatives (e.g., compound in ) exhibit higher resistance to metabolic degradation compared to non-halogenated analogs .
  • Biological Activity : The 1-(4-chlorophenyl) moiety is critical for pesticidal activity, as seen in pyraclostrobin metabolites, where its presence defines residue profiles in crops .
  • Spectroscopic Differences : Carbaldehyde derivatives (e.g., ) show distinct C=O stretches (~1665 cm⁻¹), absent in the parent compound.

Stability and Environmental Impact

  • Metabolic Stability : The 1-(4-chlorophenyl)-1H-pyrazole moiety is retained in pyraclostrobin metabolites, indicating resistance to enzymatic cleavage .
  • Environmental Persistence : Chlorinated pyrazoles (e.g., ) exhibit longer half-lives in soil compared to methoxy or amine-substituted derivatives .

Biological Activity

3-Chloro-1-(4-chlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring substituted with chlorine and a chlorophenyl group. The synthesis of pyrazole derivatives often involves the reaction of hydrazine with appropriate carbonyl compounds, followed by chlorination or other substitution reactions to introduce desired functional groups.

Biological Activities

3-Chloro-1-(4-chlorophenyl)-1H-pyrazole exhibits a range of biological activities, including:

  • Anticancer Activity : Research has shown that derivatives of pyrazole can inhibit various cancer cell lines. For instance, compounds similar to 3-chloro-1-(4-chlorophenyl)-1H-pyrazole have been evaluated for their ability to inhibit kinases associated with glioblastoma, demonstrating low micromolar activity against AKT2/PKBβ, an important target in cancer therapy .
  • Antimicrobial Effects : Several studies have reported the antifungal and antibacterial properties of pyrazole derivatives. For example, 3-(4-chlorophenyl)-4-substituted pyrazoles were found to exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger, as well as activity against Mycobacterium tuberculosis .
  • Anti-inflammatory Properties : Pyrazole compounds have been noted for their anti-inflammatory effects. Studies indicate that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, compound 4j was identified as particularly effective against glioma cells. It inhibited neurosphere formation in patient-derived glioma stem cells and exhibited low cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic index .

Antimicrobial Activity

Another study focused on the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazoles showed promising results against fungal pathogens. The compounds demonstrated effective inhibition at concentrations significantly lower than those required for standard antifungal agents . This suggests that modifications to the pyrazole scaffold can enhance antimicrobial efficacy.

Toxicity Profile

The toxicity of 3-chloro-1-(4-chlorophenyl)-1H-pyrazole and its derivatives has been assessed using mammalian cell lines. Results indicated low cytotoxicity with CC50 values exceeding 500 µM for many compounds tested, which is comparable to established therapeutic agents . This low toxicity profile is crucial for developing safe therapeutic options.

Summary of Biological Activities

Activity Description References
AnticancerInhibits glioma growth via AKT2/PKBβ inhibition; low cytotoxicity in normal cells
AntimicrobialEffective against fungi and Mycobacterium tuberculosis
Anti-inflammatoryInhibits TNF-α and IL-6 production
Low ToxicityCC50 values > 500 µM indicate low cytotoxicity

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-1-(4-chlorophenyl)-1H-pyrazole, and how can high-purity crystals be obtained?

Answer: The synthesis typically involves condensation reactions using substituted phenylhydrazines and β-keto esters or ketones. For example, analogous pyrazolone derivatives are synthesized via Jensen’s method (refluxing in ethanol with substituted hydrazines and diketones), yielding products with >80% efficiency . Purification often employs slow evaporation from ethanol or methanol, which facilitates crystal growth over weeks. For pyrazole derivatives, tert-butoxide-assisted C-(C=O) coupling under anhydrous conditions can also be effective, as demonstrated for structurally similar compounds . Key steps include:

  • Use of anhydrous solvents and inert atmospheres to prevent side reactions.
  • Recrystallization in polar aprotic solvents to enhance purity.
  • Monitoring reaction progress via TLC or HPLC to optimize yields.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR are essential for confirming substituent positions. For instance, aromatic protons in 4-chlorophenyl groups resonate as doublets near δ 7.4–7.7 ppm (coupling constant J8.5HzJ \approx 8.5 \, \text{Hz}) . Pyrazole ring protons appear as singlets (δ 5.7–6.2 ppm) or split signals depending on substitution.
  • IR Spectroscopy : Stretching frequencies for C=O (if present) and C-Cl bonds are observed at ~1650 cm1^{-1} and 750 cm1^{-1}, respectively .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, a molecular ion peak at m/zm/z 193.0409 (C9_9H8_8ClN3_3) aligns with pyrazole derivatives .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., ethanol/water mixtures) .
  • Data collection at low temperatures (100–293 K) to minimize thermal motion artifacts .
  • Structure refinement using SHELX software (e.g., SHELXL for small molecules), which optimizes parameters like displacement ellipsoids and R-factors (target: R<0.05R < 0.05) .
  • Validation of intermolecular interactions (e.g., C–H⋯π or C–H⋯O) using Mercury or PLATON .

Advanced Research Questions

Q. How do substituents influence the molecular conformation and electron delocalization in this compound?

Answer: Substituents like chloro groups and aromatic rings induce torsional angles and conjugation effects. For example:

  • Dihedral angles between the pyrazole ring and 4-chlorophenyl groups range from 8–18°, indicating partial conjugation and steric hindrance .
  • Electron-withdrawing groups (e.g., –Cl) enhance delocalization in the pyrazole ring, stabilizing the planar conformation. Computational studies (DFT) can quantify resonance stabilization energies.
  • Sulfur-containing substituents (e.g., methylphenylsulfanyl groups) introduce steric bulk, altering packing motifs and redox properties .

Q. What strategies resolve contradictions in crystallographic data between studies (e.g., bond length discrepancies)?

Answer:

  • High-Resolution Data : Collect data at synchrotron facilities to improve resolution (<0.8 Å), reducing measurement errors .
  • Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. For example, C–N bond lengths in pyrazole rings should align with computational values (~1.33 Å) .
  • Refinement Protocols : Use SHELXL’s restraints for disordered regions and apply TWIN/BASF commands for twinned crystals .

Q. How do intermolecular interactions govern crystal packing and stability?

Answer:

  • Weak Interactions : C–H⋯O (2.5–3.0 Å) and C–H⋯π (3.3–3.6 Å) interactions dominate packing, as seen in analogous pyrazolone derivatives .
  • Halogen Bonding : Chlorine atoms participate in Cl⋯Cl contacts (~3.5 Å) and Cl⋯π interactions, stabilizing layered structures .
  • Thermal Analysis : Differential scanning calorimetry (DSC) can correlate packing efficiency with melting points (e.g., 435–436 K for related compounds) .

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